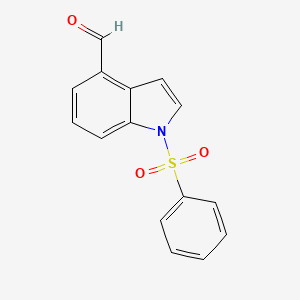
1-(phenylsulfonyl)-1H-Indole-4-carboxaldehyde
概要
説明
1-(phenylsulfonyl)-1H-Indole-4-carboxaldehyde is a compound that belongs to the class of indole derivatives Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals
準備方法
The synthesis of 1-(phenylsulfonyl)-1H-Indole-4-carboxaldehyde typically involves several steps:
Starting Material: The synthesis often begins with indole or its derivatives.
Sulfonylation: The indole is sulfonylated using reagents such as phenylsulfonyl chloride in the presence of a base like pyridine or triethylamine.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and automated systems to scale up the process efficiently.
化学反応の分析
1-(phenylsulfonyl)-1H-Indole-4-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include Lewis acids, bases, and various solvents like dichloromethane, ethanol, and tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(phenylsulfonyl)-1H-Indole-4-carboxaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and catalysts for various industrial processes
作用機序
The mechanism of action of 1-(phenylsulfonyl)-1H-Indole-4-carboxaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as cell signaling or metabolism.
類似化合物との比較
1-(phenylsulfonyl)-1H-Indole-4-carboxaldehyde can be compared with other similar compounds, such as:
1-(Phenylsulfonyl)-1H-pyrrole: This compound has a similar sulfonyl group but a different heterocyclic ring, leading to different reactivity and applications.
1-(Phenylsulfonyl)-1H-indole:
The uniqueness of this compound lies in its combination of the phenylsulfonyl and aldehyde groups, which provide a versatile platform for various chemical transformations and applications.
特性
分子式 |
C15H11NO3S |
|---|---|
分子量 |
285.3 g/mol |
IUPAC名 |
1-(benzenesulfonyl)indole-4-carbaldehyde |
InChI |
InChI=1S/C15H11NO3S/c17-11-12-5-4-8-15-14(12)9-10-16(15)20(18,19)13-6-2-1-3-7-13/h1-11H |
InChIキー |
RGHYYVXXCUUNLA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)C=O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













